molecular formula C7H8Cl2N2 B3033069 2-Amino-3,5-dichloro-benzylamine CAS No. 771580-69-9

2-Amino-3,5-dichloro-benzylamine

Cat. No.: B3033069
CAS No.: 771580-69-9
M. Wt: 191.05
InChI Key: FGFGRHHZYOOWLA-UHFFFAOYSA-N
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Description

2-Amino-3,5-dichloro-benzylamine is an organic compound with the molecular formula C7H8Cl2N2 It is a derivative of benzylamine, characterized by the presence of two chlorine atoms and an amino group attached to the benzene ring

Scientific Research Applications

2-Amino-3,5-dichloro-benzylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.

Safety and Hazards

The safety data sheet for a related compound, Benzylamine, indicates that it is combustible, causes severe skin burns and eye damage, and may cause respiratory irritation . It is advised to handle it with appropriate protective measures and avoid environmental release .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,5-dichloro-benzylamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions to enhance yield and purity. Techniques such as microwave irradiation and the use of specific catalysts can significantly improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,5-dichloro-benzylamine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction can convert it back to the amine.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Major Products

The major products formed from these reactions include substituted benzylamines, nitroso derivatives, and more complex aromatic compounds .

Mechanism of Action

The mechanism of action of 2-Amino-3,5-dichloro-benzylamine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: A simpler analogue without chlorine atoms.

    2-Amino-5-chlorobenzylamine: A similar compound with only one chlorine atom.

    3,5-Dichloroaniline: An analogue with chlorine atoms but without the benzylamine group.

Uniqueness

2-Amino-3,5-dichloro-benzylamine is unique due to the presence of both amino and dichloro substituents on the benzene ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(aminomethyl)-4,6-dichloroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl2N2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2H,3,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGFGRHHZYOOWLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CN)N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70717017
Record name 2-(Aminomethyl)-4,6-dichloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

771580-69-9
Record name 2-(Aminomethyl)-4,6-dichloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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